![molecular formula C25H21N3O3S2 B2540321 4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 442557-28-0](/img/structure/B2540321.png)
4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
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Description
4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Anticancer Activity
A series of substituted benzamides, including those with thiazolyl groups similar to the compound of interest, were designed and synthesized for anticancer evaluation. These compounds showed moderate to excellent anticancer activity against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The activity was compared to etoposide, a reference drug, indicating that some derivatives exhibit higher anticancer activities than the reference drug (Ravinaik et al., 2021).
Pro-apoptotic Activities
Another research focused on indapamide derivatives, closely related to thiazolyl benzamides, demonstrating significant proapoptotic activity on melanoma cell lines. One specific compound was highlighted for its potential anticancer activity with IC50 values indicating its effectiveness against melanoma cancer cell line MDA–MB435. Additionally, it served as an inhibitor for human carbonic anhydrase isoforms, suggesting a multifaceted approach to cancer therapy (Yılmaz et al., 2015).
Cytotoxic Evaluation of Schiff Bases
Research into Schiff bases derived from sulfonamide showed promising cytotoxic activity against human breast cancer cell lines. These findings point towards the potential of sulfonamide derivatives, including thiazolyl benzamides, in developing chemotherapeutic agents due to their desirable cytotoxic activities (Govindaraj et al., 2021).
Antifungal and Antimicrobial Applications
Compounds structurally related to the specified benzamide have been synthesized and evaluated for their antifungal and antimicrobial properties. Such studies underscore the potential for these compounds to serve as bases for developing new antimicrobial agents, indicating the broad spectrum of biological activities that these chemical structures might possess (Narayana et al., 2004).
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c1-28(16-17-7-3-2-4-8-17)33(30,31)20-13-11-18(12-14-20)24(29)27-25-26-23-21-10-6-5-9-19(21)15-22(23)32-25/h2-14H,15-16H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUSBVFJXNLUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide |
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